N-(furan-2-ylmethyl)-3-(2-methoxyethoxy)pyrrolidine-1-carboxamide
Description
N-(furan-2-ylmethyl)-3-(2-methoxyethoxy)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by a furan ring attached to a pyrrolidine carboxamide structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(2-methoxyethoxy)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-17-7-8-19-12-4-5-15(10-12)13(16)14-9-11-3-2-6-18-11/h2-3,6,12H,4-5,7-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYHYGFQDJUSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCN(C1)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-3-(2-methoxyethoxy)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the pyrrolidine derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with a carboxylic acid derivative such as an acid chloride or anhydride.
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Pyrrolidine derivatives with primary or secondary amine groups.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-3-(2-methoxyethoxy)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with biological targets such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-(2-methoxyethoxy)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring may facilitate binding to hydrophobic pockets, while the pyrrolidine carboxamide moiety can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)pyrrolidine-1-carboxamide: Lacks the methoxyethoxy group, which may affect its solubility and reactivity.
3-(2-methoxyethoxy)pyrrolidine-1-carboxamide: Lacks the furan ring, potentially reducing its ability to interact with certain biological targets.
N-(furan-2-ylmethyl)-3-hydroxypyrrolidine-1-carboxamide: Contains a hydroxyl group instead of the methoxyethoxy group, which may alter its chemical and biological properties.
Uniqueness: N-(furan-2-ylmethyl)-3-(2-methoxyethoxy)pyrrolidine-1-carboxamide is unique due to the combination of the furan ring and the methoxyethoxy group, which can influence its chemical reactivity and biological activity. This combination allows for a diverse range of applications and interactions that are not possible with simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
